leachianone G(1-) leachianone G(1-) Leachianone G(1-) is conjugate base of leachianone G arising from deprotonation of the 7-hydroxy group. It is a conjugate base of a leachianone G.
Brand Name: Vulcanchem
CAS No.:
VCID: VC1938395
InChI: InChI=1S/C20H20O6/c1-10(2)3-5-13-15(23)8-16(24)19-17(25)9-18(26-20(13)19)12-6-4-11(21)7-14(12)22/h3-4,6-8,18,21-24H,5,9H2,1-2H3/p-1/t18-/m0/s1
SMILES:
Molecular Formula: C20H19O6-
Molecular Weight: 355.4 g/mol

leachianone G(1-)

CAS No.:

Cat. No.: VC1938395

Molecular Formula: C20H19O6-

Molecular Weight: 355.4 g/mol

* For research use only. Not for human or veterinary use.

leachianone G(1-) -

Specification

Molecular Formula C20H19O6-
Molecular Weight 355.4 g/mol
IUPAC Name (2S)-2-(2,4-dihydroxyphenyl)-5-hydroxy-8-(3-methylbut-2-enyl)-4-oxo-2,3-dihydrochromen-7-olate
Standard InChI InChI=1S/C20H20O6/c1-10(2)3-5-13-15(23)8-16(24)19-17(25)9-18(26-20(13)19)12-6-4-11(21)7-14(12)22/h3-4,6-8,18,21-24H,5,9H2,1-2H3/p-1/t18-/m0/s1
Standard InChI Key VBOYLFNGTSLAAZ-SFHVURJKSA-M
Isomeric SMILES CC(=CCC1=C(C=C(C2=C1O[C@@H](CC2=O)C3=C(C=C(C=C3)O)O)O)[O-])C
Canonical SMILES CC(=CCC1=C(C=C(C2=C1OC(CC2=O)C3=C(C=C(C=C3)O)O)O)[O-])C

Introduction

Chemical Properties and Structure

Molecular Characteristics

Leachianone G(1-) possesses distinct chemical properties that define its behavior in biological systems. The molecule has a molecular formula of C₂₀H₁₉O₆⁻ and a molecular weight of 355.4 g/mol . Its IUPAC name is (2S)-2-(2,4-dihydroxyphenyl)-5-hydroxy-8-(3-methylbut-2-enyl)-4-oxo-2,3-dihydrochromen-7-olate, which describes its complex structural arrangement.

The compound features a basic flavanone skeleton with several key modifications: a prenyl (3-methylbut-2-enyl) group at position 8, hydroxyl groups at positions 5, 2', and 4', and the characteristic negative charge at position 7 . This structure gives the compound its unique chemical reactivity and biological properties.

Structural Information

The structure of leachianone G(1-) is characterized by specific chemical identifiers that facilitate its recognition and study. These include:

Identifier TypeValue
Molecular FormulaC₂₀H₁₉O₆⁻
Molecular Weight355.4 g/mol
IUPAC Name(2S)-2-(2,4-dihydroxyphenyl)-5-hydroxy-8-(3-methylbut-2-enyl)-4-oxo-2,3-dihydrochromen-7-olate
Standard InChIInChI=1S/C20H20O6/c1-10(2)3-5-13-15(23)8-16(24)19-17(25)9-18(26-20(13)19)12-6-4-11(21)7-14(12)22/h3-4,6-8,18,21-24H,5,9H2,1-2H3/p-1/t18-/m0/s1
Standard InChIKeyVBOYLFNGTSLAAZ-SFHVURJKSA-M
SMILESCC(=CCC1=C(C=C(C2=C1OC@@HC3=C(C=C(C=C3)O)O)O)[O-])C

The structural features of leachianone G(1-) contribute significantly to its biological behavior and interactions with various cellular targets . The presence of the negative charge at position 7 alters the electron distribution within the molecule, potentially enhancing its binding affinity to specific receptors or enzymes.

Biological Activities

Antiviral Properties

One of the most significant biological activities associated with leachianone G is its potent antiviral activity. Research has demonstrated that the parent compound exhibits an IC₅₀ value of 1.6 μg/ml against herpes simplex type 1 (HSV-1) . Although studies specifically on leachianone G(1-) are more limited, the conjugate base is expected to retain some of these antiviral properties, potentially with modified efficacy due to its altered charge state.

The antiviral mechanism is believed to involve interference with viral replication processes, though the exact molecular interactions require further elucidation. This property positions leachianone G and its derivatives as potential candidates for development as antiviral agents.

Antioxidant Activities

Leachianone G demonstrates significant antioxidant potential in various assay systems, including ABTS, ONOO(-), and total reactive oxygen species (ROS) assays . These antioxidant properties suggest that both the parent compound and potentially its conjugate base could play a role in mitigating oxidative stress, which is implicated in numerous pathological conditions.

The antioxidant capabilities likely stem from the compound's ability to donate electrons or hydrogen atoms to neutralize free radicals, a property that may be enhanced in the conjugate base form due to the increased electron density .

Metabolic Enzyme Inhibition

Research has identified that leachianone G shows inhibitory activities against pancreatic lipase, an enzyme critical for fat digestion and absorption . This property suggests potential applications in managing obesity and related metabolic disorders. The inhibition of pancreatic lipase could reduce dietary fat absorption, contributing to weight management strategies.

Whether leachianone G(1-) exhibits similar or enhanced enzyme inhibitory activities remains an area for further investigation, but the structural similarities suggest comparable biological effects with potentially modified potency .

CompoundKey Structural FeaturesDocumented Activities
Leachianone G8-prenyl, 2',4'-dihydroxyl groupsAntiviral, antioxidant, pancreatic lipase inhibition, neuroprotective effects
KurarinoneLavandulyl group at position 8Estrogenic activity
Kushenol ALavandulyl group, varied hydroxyl patternEstrogenic activity
Kushenol ILavandulyl group, varied hydroxyl patternStrong estrogenic response
Sophoraflavanone GLavandulyl group at position 8Estrogenic activity

This comparison highlights the structural diversity within this class of compounds and the range of biological activities they exhibit, suggesting potential avenues for developing derivatives with enhanced specificity or efficacy .

Research Challenges and Gaps

Despite the promising biological activities of leachianone G(1-), several challenges and knowledge gaps exist in the current research landscape:

  • Limited studies specifically focusing on the conjugate base form compared to the parent compound

  • Incomplete understanding of the structure-activity relationships that govern biological effects

  • Need for more comprehensive evaluations of pharmacokinetic and pharmacodynamic properties

  • Limited information on potential toxicity and side effects

  • Underdeveloped synthetic pathways for large-scale production

Addressing these gaps would significantly advance the potential applications of leachianone G(1-) in therapeutic contexts.

Synthesis and Production Methods

Chemical Synthesis

The synthesis of leachianone G, the parent compound of leachianone G(1-), typically involves chemical reactions utilizing flavonoid precursors. These synthetic approaches require carefully controlled reaction conditions, including specific temperature and pH parameters. Common solvents used in these processes include ethanol and methanol, which facilitate the extraction of the target compounds.

The deprotonation of leachianone G to produce leachianone G(1-) would typically involve treatment with an appropriate base under controlled conditions. This process must be carefully managed to ensure selective deprotonation of the 7-hydroxy group without affecting other functional groups in the molecule.

Purification Techniques

Industrial production of leachianone G and its derivatives often employs chromatographic techniques for purification. These may include:

  • Column chromatography with silica gel or specialized resins

  • High-performance liquid chromatography (HPLC)

  • Preparative thin-layer chromatography

  • Recrystallization procedures for final purification

These techniques are essential for obtaining the high-purity compounds required for research and potential pharmaceutical applications.

Natural Sources

While the synthetic pathways are important for controlled production, it's worth noting that the parent compound leachianone G is naturally occurring in certain plant species. Extraction from natural sources represents an alternative production method, though it typically yields smaller quantities and may require more extensive purification procedures.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator